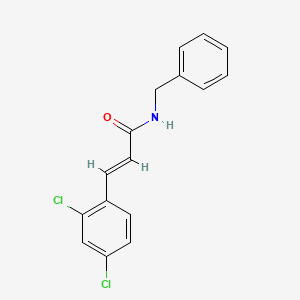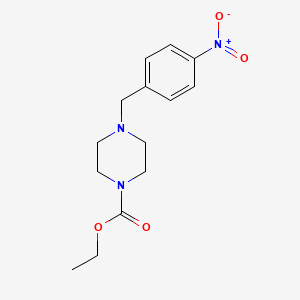![molecular formula C13H13F6NO2 B5874229 2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as A77 1726, is a synthetic compound that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Mecanismo De Acción
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidines, a building block of DNA. By inhibiting DHODH, this compound 1726 reduces the proliferation of T cells and B cells, which are involved in the immune response. This compound 1726 also inhibits the production of cytokines, which are involved in inflammation.
Biochemical and Physiological Effects
This compound 1726 has been shown to reduce the severity of symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been shown to reduce the production of cytokines, which are involved in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Direcciones Futuras
For research on 2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 include studying its potential use in treating other autoimmune diseases, such as lupus and psoriasis. Researchers may also investigate the use of this compound 1726 in combination with other drugs to enhance its effectiveness. Additionally, researchers may explore the use of this compound 1726 in cancer treatment, as it has been shown to inhibit the proliferation of cancer cells.
Métodos De Síntesis
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 is synthesized from leflunomide, a drug used to treat rheumatoid arthritis. Leflunomide is converted to its active metabolite, this compound 1726, in the body. The synthesis of this compound 1726 involves reacting leflunomide with trimethylphenyl isocyanate and trifluoroacetic anhydride in the presence of a catalyst. The resulting compound is then purified through a series of steps to obtain pure this compound 1726.
Aplicaciones Científicas De Investigación
2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate 1726 has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It works by inhibiting the proliferation of T cells and B cells, which are involved in the immune response. This compound 1726 also inhibits the production of cytokines, which are involved in inflammation.
Propiedades
IUPAC Name |
(2,3,6-trimethylphenyl) N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F6NO2/c1-6-4-5-7(2)9(8(6)3)22-11(21)20-10(12(14,15)16)13(17,18)19/h4-5,10H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHJHXRNJJUENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)NC(C(F)(F)F)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
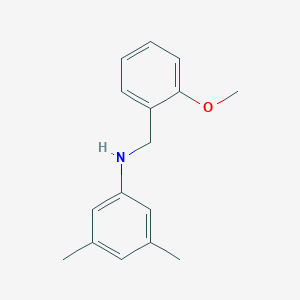
![ethyl 2-ethyl-1,3-dimethyl-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5874165.png)
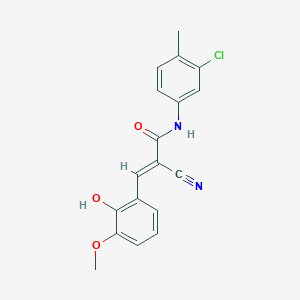
![3-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5874175.png)

![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
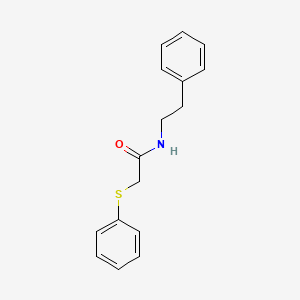
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
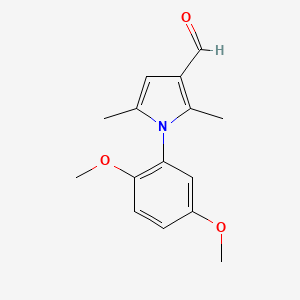

![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
